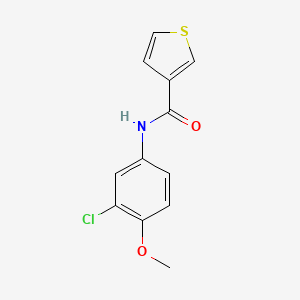

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological and physiological functions .

作用機序

Target of Action

Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s disease .

Biochemical Pathways

These could potentially include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Pharmacokinetics

Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.

Result of Action

Given the wide range of therapeutic properties associated with thiophene derivatives, the compound could potentially have diverse molecular and cellular effects depending on the specific target and pathway it interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide. For instance, the presence of chlorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in C-Cl bond . This facilitates its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine .

準備方法

The synthesis of N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with thiophene-3-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

化学反応の分析

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

科学的研究の応用

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new therapeutic agents.

Medicine: It has shown promise in preclinical studies for its anticancer activity, particularly against certain types of cancer cells.

類似化合物との比較

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

Tipepidine: Used as an antitussive agent.

Tioconazole: An antifungal agent.

Dorzolamide: Used in the treatment of glaucoma.

Sertaconazole: An antifungal agent.

生物活性

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring, which is known for its aromaticity and ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxyphenylamine with thiophene-3-carboxylic acid derivatives, resulting in the formation of the carboxamide linkage that is crucial for its biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene derivatives, including this compound. The compound has demonstrated potent cytotoxic effects against various cancer cell lines, particularly Hep3B (human hepatocellular carcinoma) cells.

Case Study: Hep3B Cell Line

In a study evaluating several thiophene carboxamide derivatives, this compound exhibited an IC50 value of approximately 11.6 μg/mL against Hep3B cells, indicating significant antiproliferative activity . The mechanism of action appears to involve disruption of microtubule dynamics, akin to that observed with known chemotherapeutics like colchicine.

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| This compound | 11.6 | Hep3B |

| N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | 7.66 | Hep3B |

| N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | 5.46 | Hep3B |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties against various bacterial strains. The compound's mechanism involves activation by specific nitroreductases within bacterial cells, leading to bactericidal effects.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Escherichia coli | 0.25 |

| Klebsiella spp. | 0.30 |

| Shigella spp. | 0.40 |

| Salmonella spp. | 0.35 |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with key cellular targets:

特性

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-11-3-2-9(6-10(11)13)14-12(15)8-4-5-17-7-8/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQZLEWSWCFREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。